1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione
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Overview
Description
1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound features a unique structure with a pentoxyphenyl group attached to the indole core, making it an interesting subject for chemical and biological research.
Mechanism of Action
Target of Action
Indole derivatives, such as 1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . .
Mode of Action
The mode of action of indole derivatives involves their interaction with cellular targets, leading to various biological effects
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, some indole derivatives have shown inhibitory activity against HIV-1 . .
Result of Action
The molecular and cellular effects of a compound’s action depend on its interaction with cellular targets and the biochemical pathways it affects. Some indole derivatives have shown various biologically vital properties, including anti-HIV activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The pentoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole is treated with 4-pentoxybenzyl chloride in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis followed by Friedel-Crafts alkylation. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction of the carbonyl groups can yield dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under acidic or basic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Indole-2,3-dione: A simpler indole derivative with similar chemical properties.
4-Pentoxyphenyl derivatives: Compounds with the same pentoxyphenyl group but different core structures.
Other indole derivatives: Compounds like tryptophan and serotonin, which share the indole core but have different functional groups.
Uniqueness
1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione stands out due to its unique combination of the pentoxyphenyl group and the indole-2,3-dione core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[(4-pentoxyphenyl)methyl]indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-2-3-6-13-24-16-11-9-15(10-12-16)14-21-18-8-5-4-7-17(18)19(22)20(21)23/h4-5,7-12H,2-3,6,13-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGXVFYQZGPABH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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